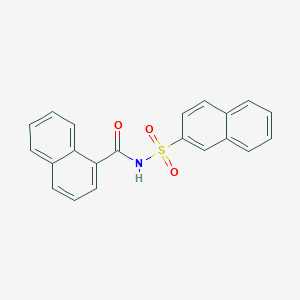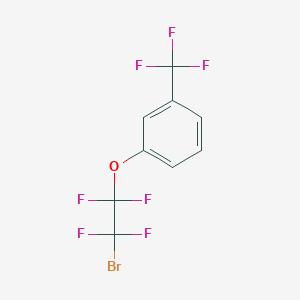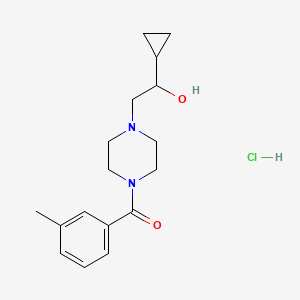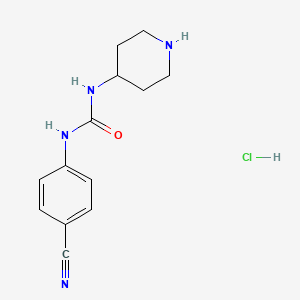![molecular formula C10H16O3 B2489569 Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate CAS No. 2138288-02-3](/img/structure/B2489569.png)
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate involves multi-step reactions, employing condensation, cyclization, and other synthetic strategies. For example, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate synthesis involves condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds, showcasing a method that might be applicable to the synthesis of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, such as methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, has been determined by X-ray diffraction, revealing intricate details about their crystal structures and molecular conformations (Makaev et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and similar compounds have been explored, demonstrating reactions like cyclocondensation and [2+2]-cycloaddition which may be relevant for understanding the reactivity of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (Boukhedena et al., 2018), (Koldobskii et al., 2008).
Physical Properties Analysis
The physical properties of closely related compounds, such as crystal structure, melting points, and solubility, provide indirect insights into the behavior of Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate under various conditions. Research like that on the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate offers valuable information on the packing and interactions within the crystal lattice, which can influence the compound's stability and reactivity (Boukhedena et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate. While direct studies may be lacking, insights can be gleaned from research on structurally similar compounds, such as the synthesis and reaction mechanisms of ethyl 4-chloro-2-oxobut-3-ynoate, indicating how functional groups and molecular structure influence chemical behavior (Koldobskii et al., 2008).
Aplicaciones Científicas De Investigación
Neighboring-Group Participation in Organic Synthesis
Mangione, Suarez, and Spanevello (2003) explored the oxirane ring-opening in an anhydro sugar, highlighting the neighboring-group participation in organic synthesis. This study demonstrates the chemical behavior of certain compounds when treated with specific reagents, providing insights into complex chemical reactions (Mangione, Suarez, & Spanevello, 2003).
Marine Fungus Derived Compounds
Wu et al. (2010) researched the ethyl acetate extract of the marine fungus Penicillium sp., leading to the purification and structural elucidation of new compounds. This study contributes to the understanding of marine natural products and their potential applications (Wu et al., 2010).
Intramolecular Chemical Reactions
Ramos, Nagem, and Taylor (2011) investigated the base-induced intramolecular aza-Michael reaction, resulting in the formation of specific heterocyclic compounds. Their work provides valuable information on the synthesis of complex organic molecules (Ramos, Nagem, & Taylor, 2011).
Rhodium-Catalyzed Reactions
Ngaski and Singh (2016) conducted a study on the rhodium(II) acetate-catalyzed reaction involving ethyl diazoacetate and N-methylisatin. This research highlights the use of rhodium catalysis in synthesizing diastereomeric oxiranes and has implications for the development of synthetic methods in organic chemistry (Ngaski & Singh, 2016).
Synthesis and Characterization of Novel Compounds
Muralikrishna et al. (2014) focused on the synthesis, characterization, and biological evaluation of specific acetohydrazide compounds. Their research contributes to the understanding of the synthesis process and the potential biological activities of these compounds (Muralikrishna et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUWYFARLUYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)



![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)